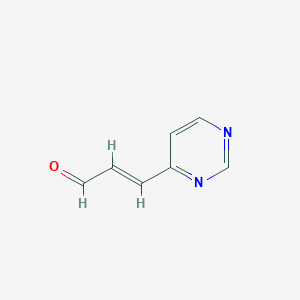
3-(Pyrimidin-4-yl)acrylaldehyde
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-(Pyrimidin-4-yl)acrylaldehyde is an organic compound with the molecular formula C7H6N2O It features a pyrimidine ring attached to an acrylaldehyde moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(Pyrimidin-4-yl)acrylaldehyde typically involves the reaction of pyrimidine derivatives with aldehyde precursors. One common method is the condensation reaction between pyrimidine-4-carbaldehyde and acrolein under basic conditions. The reaction is usually carried out in the presence of a base such as sodium hydroxide or potassium carbonate, and the product is purified through recrystallization or chromatography.
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, large-scale synthesis would likely involve similar condensation reactions with optimized conditions for higher yields and purity. Industrial processes may also incorporate continuous flow reactors and automated purification systems to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
3-(Pyrimidin-4-yl)acrylaldehyde can undergo various chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to a carboxylic acid using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: The aldehyde group can be reduced to an alcohol using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The pyrimidine ring can participate in nucleophilic substitution reactions, where substituents on the ring are replaced by nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an aqueous solution under acidic conditions.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Nucleophiles such as amines or thiols in the presence of a base like triethylamine.
Major Products Formed
Oxidation: 3-(Pyrimidin-4-yl)acrylic acid.
Reduction: 3-(Pyrimidin-4-yl)prop-2-en-1-ol.
Substitution: Various substituted pyrimidine derivatives depending on the nucleophile used.
Scientific Research Applications
3-(Pyrimidin-4-yl)acrylaldehyde has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules, including pharmaceuticals and agrochemicals.
Biology: Investigated for its potential as a building block in the synthesis of biologically active compounds, such as enzyme inhibitors and receptor modulators.
Medicine: Explored for its potential therapeutic properties, including anticancer and antimicrobial activities.
Industry: Utilized in the development of advanced materials, such as polymers and coatings, due to its reactive functional groups.
Mechanism of Action
The mechanism of action of 3-(Pyrimidin-4-yl)acrylaldehyde depends on its specific application. In medicinal chemistry, it may act by interacting with biological targets such as enzymes or receptors. The aldehyde group can form covalent bonds with nucleophilic residues in proteins, leading to inhibition or modulation of their activity. The pyrimidine ring can also participate in hydrogen bonding and π-π interactions, enhancing binding affinity and specificity.
Comparison with Similar Compounds
Similar Compounds
Pyrimidine-4-carbaldehyde: A precursor in the synthesis of 3-(Pyrimidin-4-yl)acrylaldehyde.
3-(Pyrimidin-2-yl)acrylaldehyde: A structural isomer with the pyrimidine ring attached at a different position.
3-(Pyridin-4-yl)acrylaldehyde: A similar compound with a pyridine ring instead of a pyrimidine ring.
Uniqueness
This compound is unique due to the specific positioning of the pyrimidine ring and the acrylaldehyde moiety, which imparts distinct chemical reactivity and biological activity. Its combination of functional groups allows for versatile applications in various fields, making it a valuable compound for research and development.
Properties
Molecular Formula |
C7H6N2O |
|---|---|
Molecular Weight |
134.14 g/mol |
IUPAC Name |
(E)-3-pyrimidin-4-ylprop-2-enal |
InChI |
InChI=1S/C7H6N2O/c10-5-1-2-7-3-4-8-6-9-7/h1-6H/b2-1+ |
InChI Key |
WNKCZZJCUFZARJ-OWOJBTEDSA-N |
Isomeric SMILES |
C1=CN=CN=C1/C=C/C=O |
Canonical SMILES |
C1=CN=CN=C1C=CC=O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















